molecular formula C22H27ClN2O3S B3963567 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(1-phenylethyl)glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(1-phenylethyl)glycinamide

Cat. No. B3963567
M. Wt: 435.0 g/mol
InChI Key: PBRSVTJKRLUMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(1-phenylethyl)glycinamide, commonly known as CGP 49823, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of NMDA receptor antagonists and has shown promising results in various studies.

Mechanism of Action

CGP 49823 acts as an antagonist of the NMDA receptor, which is a type of glutamate receptor in the brain. By blocking the activity of this receptor, CGP 49823 can reduce the excitotoxicity that occurs in various neurological disorders. Additionally, it has been shown to modulate the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation.
Biochemical and Physiological Effects:
CGP 49823 has been shown to have various biochemical and physiological effects in animal models. It can reduce the levels of oxidative stress and inflammation in the brain, which are known to contribute to the progression of various neurological disorders. Additionally, it can increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using CGP 49823 in lab experiments is its specificity towards the NMDA receptor, which allows for targeted manipulation of this receptor. Additionally, it has been shown to have low toxicity and good bioavailability, which makes it a suitable candidate for in vivo studies. However, one of the limitations of using CGP 49823 is its relatively short half-life, which may require frequent dosing in certain experiments.

Future Directions

There are several future directions for the research on CGP 49823. One potential application is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it may have potential use in the treatment of addiction and substance abuse disorders. Further studies are needed to fully understand the mechanism of action of CGP 49823 and its potential therapeutic applications.

Scientific Research Applications

CGP 49823 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of cerebral ischemia and traumatic brain injury. Additionally, it has been studied for its potential use in the treatment of depression, anxiety, and schizophrenia.

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O3S/c1-17(18-8-4-2-5-9-18)24-22(26)16-25(20-10-6-3-7-11-20)29(27,28)21-14-12-19(23)13-15-21/h2,4-5,8-9,12-15,17,20H,3,6-7,10-11,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRSVTJKRLUMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(1-phenylethyl)glycinamide

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